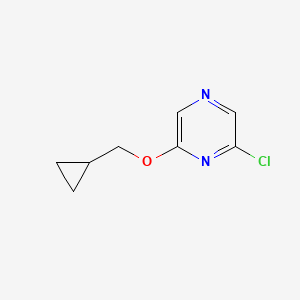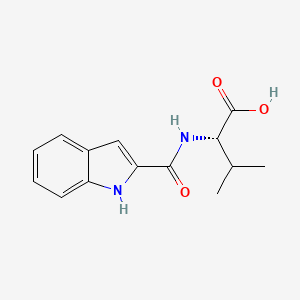
2-Chloro-6-(cyclopropylmethoxy)pyrazine
Overview
Description
2-Chloro-6-(cyclopropylmethoxy)pyrazine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is used in scientific research and has various applications such as drug synthesis, pesticide development, and material science studies.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring substituted with a chlorine atom at the 2nd position and a cyclopropylmethoxy group at the 6th position .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 255.5±35.0 °C and its density is predicted to be 1.308±0.06 g/cm3 .Scientific Research Applications
1. DNA Binding and Antimicrobial Properties
Pyrazine derivatives, including compounds structurally related to 2-Chloro-6-(cyclopropylmethoxy)pyrazine, have been studied for their ability to bind DNA and exhibit antimicrobial properties. Such compounds have been explored using a combination of theoretical and experimental methods, demonstrating significant potential in clinical applications due to their affinity for DNA and lack of toxicity towards human cells (Mech-Warda et al., 2022).
2. Synthesis and Chemical Reactivity
Research has focused on the synthesis and reactivity of various pyrazine derivatives, including those related to this compound. Studies have detailed the formation of different compounds through reactions with Michael-retro-Michael reagents and other chemicals, highlighting the versatility of pyrazine derivatives in chemical synthesis (Sunder & Peet, 1980).
3. Photophysical Properties
Investigations into the photophysical properties of pyrazine-based chromophores have been conducted. These studies are significant for understanding how electron-donating groups and π-conjugated systems influence emission and intramolecular charge transfer in pyrazine derivatives, which can be crucial for their applications in materials science (Hoffert et al., 2017).
4. Antiviral and Antitumor Activities
Some pyrazine derivatives have been evaluated for their antiviral and antitumor activities. These studies provide insights into the potential therapeutic applications of compounds related to this compound in treating various diseases https://consensus.app/papers/uses-cyanoacetylhydrazine-heterocyclic-synthesis-novel-mohareb/79e4b176301556dab4644daec57554bc/?utm_source=chatgpt" target="_blank">(Walker et al., 1998; Mohareb et al., 2012)
5. Complexation and Coordination in Chemistry
Research has also explored the complexation and coordination capabilities of pyrazine derivatives. These studies are important for understanding how these compounds interact with metal ions, which has implications for their use in the development of new materials and catalytic processes (Hegedus et al., 2003).
Mechanism of Action
- Research suggests that pyrrolopyrazine derivatives, including this compound, exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibition .
Target of Action
- interacts with specific molecular targets within cells. However, the exact targets are not yet fully understood.
properties
IUPAC Name |
2-chloro-6-(cyclopropylmethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-10-4-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABCPSKHDYQYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B1451657.png)




![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)



![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)